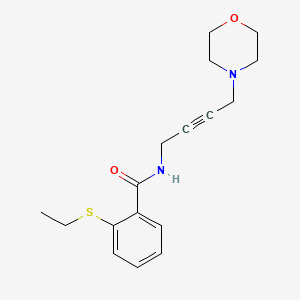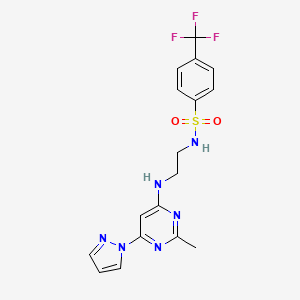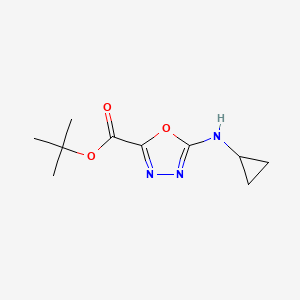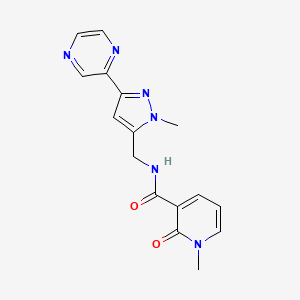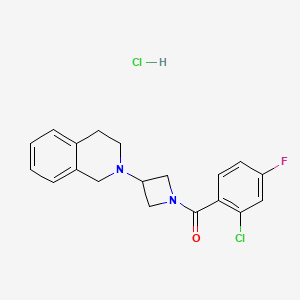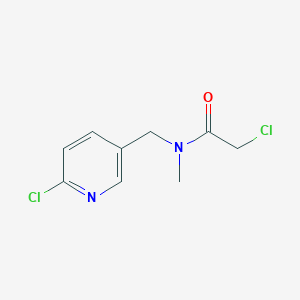
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide, commonly known as CPMA, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. CPMA is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mechanism of Action
The mechanism of action of CPMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. CPMA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. CPMA has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and physiological effects:
CPMA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. CPMA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CPMA has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. In addition, CPMA has been shown to inhibit inflammation by reducing the production of inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using CPMA in lab experiments is its potential as a novel therapeutic agent for the treatment of various diseases. CPMA has been shown to have anticancer and anti-inflammatory effects, which could make it a promising candidate for the development of new drugs. However, one limitation of using CPMA in lab experiments is its low solubility in water, which could make it difficult to administer in vivo. In addition, the mechanism of action of CPMA is not fully understood, which could make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of CPMA, including the optimization of its synthesis method, the investigation of its mechanism of action, and the development of new therapeutic agents based on its structure. One possible direction is the modification of CPMA to improve its solubility and bioavailability, which could enhance its therapeutic potential. Another direction is the investigation of the effects of CPMA on different cell types and tissues, which could provide insights into its potential applications in various diseases. Additionally, the development of new drugs based on the structure of CPMA could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, CPMA is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. CPMA has been studied for its potential as a novel therapeutic agent for the treatment of cancer, infectious diseases, and neurological disorders. CPMA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. While there are several advantages and limitations associated with the use of CPMA in lab experiments, there are also several future directions for its study that could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
CPMA can be synthesized using various methods, including the reaction of 2-chloro-N-methylacetamide with 6-chloro-3-pyridinemethanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-N-methylacetamide with 6-chloro-3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The yield of CPMA using these methods is typically around 50-70%.
Scientific Research Applications
CPMA has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, CPMA has been investigated for its potential as a novel therapeutic agent for the treatment of cancer, infectious diseases, and neurological disorders. In pharmacology, CPMA has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and inflammation. In biochemistry, CPMA has been investigated for its interactions with proteins and enzymes, which could provide insights into its mechanism of action.
properties
IUPAC Name |
2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(9(14)4-10)6-7-2-3-8(11)12-5-7/h2-3,5H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYVLFGIVVTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2785901.png)
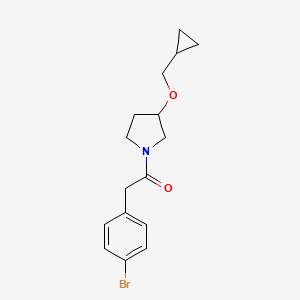
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2785907.png)
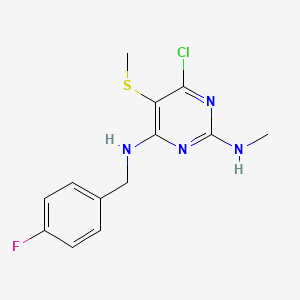
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2785911.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2785912.png)
![N~4~-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2785913.png)
![1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2785915.png)

